N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide: is a complex organic compound that features a unique combination of an oxazolidinone ring, a phenyl group, and a thiophene sulfonamide moiety
Mechanism of Action
Target of Action
The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, being activated by both the intrinsic and extrinsic pathways .
Mode of Action
This compound interacts with FXa, inhibiting its function . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Pharmacokinetics
The compound is a low molecular weight, orally administrable inhibitor of FXa . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . The compound’s interaction with human serum albumin (HSA) occurs via static quenching, and the complex formation in the ground states affects the fluorescence of HSA, with a moderate binding constant of 104 M-1 .
Result of Action
The inhibition of FXa by the compound results in antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Biochemical Analysis
Biochemical Properties
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide interacts with the coagulation enzyme Factor Xa (FXa), inhibiting its activity . This interaction is highly selective, with the compound showing no activity against other enzymes such as thrombin, trypsin, plasmin, FVIIa, FIXa, FXIa, urokinase, or activated protein C up to 20 μM .
Cellular Effects
The effects of this compound on cells are primarily related to its anticoagulant activity. By inhibiting FXa, it prevents the formation of blood clots, thereby influencing cell function
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to FXa and inhibiting its activity . This prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models . It has shown good anticoagulant activity in vitro and antithrombotic efficacy in vivo . The threshold effects and any toxic or adverse effects at high doses need further study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide typically involves the formation of the oxazolidinone ring followed by the introduction of the thiophene sulfonamide group. One common method includes the condensation of 2-oxo-3-phenyloxazolidin-5-ylmethylamine with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group in the presence of a base.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Comparison with Similar Compounds
- N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide
- N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide
Comparison: N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene sulfonamide group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c17-14-16(11-5-2-1-3-6-11)10-12(20-14)9-15-22(18,19)13-7-4-8-21-13/h1-8,12,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMHRGHTMPIXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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